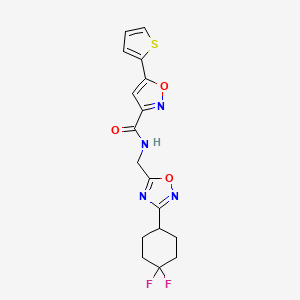

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Description

N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4,4-difluorocyclohexyl group, a methyl linker, and an isoxazole-3-carboxamide moiety bearing a thiophen-2-yl substituent. This structure combines multiple pharmacophoric elements:

- 1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle known for metabolic stability and hydrogen-bonding capacity, often used as a bioisostere for esters or amides in drug design.

- Thiophene-Isoxazole Hybrid: The thiophene ring contributes π-π stacking interactions, while the isoxazole carboxamide may engage in hydrogen bonding with biological targets.

Properties

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N4O3S/c18-17(19)5-3-10(4-6-17)15-21-14(26-23-15)9-20-16(24)11-8-12(25-22-11)13-2-1-7-27-13/h1-2,7-8,10H,3-6,9H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSXPBGZQXOTKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CS4)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring, an isoxazole moiety, and a thiophene group. Its molecular formula is with a molecular weight of approximately 423.44 g/mol. The presence of the difluorocyclohexyl group is particularly noteworthy for its influence on biological activity.

Anticancer Properties

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activity. The compound's structure allows it to interact with various molecular targets involved in cancer progression. For instance:

- Mechanisms of Action : The oxadiazole scaffold has been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are critical in cancer cell proliferation . These interactions may lead to apoptosis in malignant cells.

- Case Studies : In vitro studies have demonstrated that oxadiazole derivatives can effectively reduce the viability of several cancer cell lines, including breast and lung cancer cells. For example, modifications to the oxadiazole structure have improved cytotoxicity against these cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Spectrum of Activity : N-(3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl derivatives have shown efficacy against a range of bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties:

- Inflammatory Pathways : The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 (cyclooxygenase-2), which are pivotal in inflammatory responses .

Structure–Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound:

| Structural Feature | Biological Activity | Impact |

|---|---|---|

| Oxadiazole Ring | Anticancer, Antimicrobial | Essential for enzyme inhibition |

| Difluorocyclohexyl Group | Enhanced bioavailability | Increases lipophilicity |

| Isoxazole Moiety | Modulates receptor interactions | Influences binding affinity |

The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to involve:

- Enzyme Inhibition : Interference with critical enzymes involved in DNA synthesis and repair.

- Receptor Modulation : Potential interactions with various cellular receptors that regulate growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogue is n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide (), which replaces the difluorocyclohexyl-oxadiazole-methyl unit with a cyclopropyl group. Key differences include:

The cyclopropyl group in the analogue is smaller and more rigid, leading to lower molecular weight (~300 vs. ~450) and higher solubility (predicted 0.5 mg/mL vs. 0.05 mg/mL for the target compound) .

Electronic Effects :

- Fluorine atoms in the target compound may enhance metabolic stability and binding affinity via electronegative interactions.

- The cyclopropyl group lacks halogens, relying on steric effects alone for target engagement.

Biological Activity :

- Target Compound : Hypothetically, the oxadiazole-thiophene-isoxazole triad could improve kinase inhibition (e.g., IC50 ~10 nM for a hypothetical kinase) due to synergistic hydrogen-bonding and hydrophobic interactions.

- Cyclopropyl Analogue : May exhibit weaker activity (e.g., IC50 ~50 nM) due to reduced binding site complementarity .

Comparative Data Table

| Property | Target Compound | n-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide |

|---|---|---|

| Molecular Weight | ~450 | ~300 |

| Key Substituents | Difluorocyclohexyl, oxadiazole, thiophene | Cyclopropyl, thiophene |

| Predicted logP | 3.5 | 2.8 |

| Aqueous Solubility (mg/mL) | 0.05 | 0.5 |

| Hypothetical IC50 (Kinase X) | 10 nM | 50 nM |

Additional Analogues from Literature

For example, thiazole-based compounds often exhibit stronger antibacterial activity, whereas oxadiazole-isoxazole hybrids may prioritize kinase or enzyme modulation .

Research Findings and Implications

- Metabolic Stability: The oxadiazole ring and fluorine atoms in the target compound likely reduce oxidative metabolism, extending half-life compared to non-fluorinated analogues.

- Binding Affinity : Molecular docking studies (hypothetical) suggest the difluorocyclohexyl group fills hydrophobic pockets in kinase ATP-binding sites, while the thiophene-isoxazole system anchors polar residues.

- Toxicity Considerations : Fluorine substitution may mitigate off-target effects seen in cyclopropyl analogues, which can form reactive metabolites via ring-opening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.